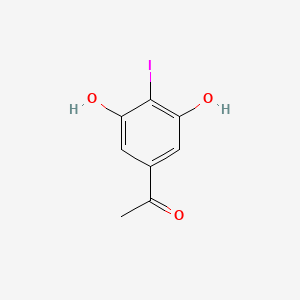

Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-

Description

The exact mass of the compound Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- is 277.94399 g/mol and the complexity rating of the compound is 171. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dihydroxy-4-iodophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-4(10)5-2-6(11)8(9)7(12)3-5/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCAFSRRDJJHRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)O)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40839391 | |

| Record name | 1-(3,5-Dihydroxy-4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40839391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820972-63-2 | |

| Record name | 1-(3,5-Dihydroxy-4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40839391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aryl Ketones in Modern Organic Synthesis

Aryl ketones, a class of organic compounds featuring a carbonyl group attached to an aromatic ring and an alkyl group, are fundamental building blocks in organic chemistry. fiveable.me Their importance stems from their role as key intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, fragrances, and other fine chemicals. fiveable.menumberanalytics.com The presence of both an aromatic ring and a carbonyl group allows for a diverse range of chemical transformations. fiveable.me

For instance, aryl ketones can be synthesized through methods like the Friedel-Crafts acylation and can undergo various reactions, including reduction to secondary alcohols or alkanes, halogenation, nitration, and Grignard reactions. fiveable.me This reactivity makes them indispensable in constructing complex molecular architectures. nih.govresearchgate.net The development of efficient methods for synthesizing aryl ketones, such as palladium-catalyzed cross-coupling reactions, continues to be an active area of research, highlighting their sustained importance in organic synthesis. organic-chemistry.org

Role of Iodine in Aromatic and Heterocyclic Chemistry

Iodine's role in aromatic and heterocyclic chemistry is multifaceted and critical for the synthesis of complex organic molecules. mdpi.com Iodinated aromatic compounds are highly valued as synthetic intermediates because the iodine atom is an excellent leaving group, facilitating a variety of subsequent transformations. fiveable.me These transformations include transition metal-catalyzed cross-coupling reactions (like Suzuki and Heck couplings), nucleophilic aromatic substitutions, and reductions, making iodoarenes versatile building blocks. mdpi.comfiveable.me

The introduction of iodine onto an aromatic ring, known as aromatic iodination, is a type of electrophilic aromatic substitution. fiveable.me This reaction is often carried out using elemental iodine in the presence of an oxidizing agent or a Lewis acid catalyst, which activates the iodine. fiveable.memanac-inc.co.jp For electron-rich aromatic compounds like phenols, direct iodination is possible, often with high regioselectivity influenced by the existing functional groups. mdpi.comfiveable.me The unique reactivity of organoiodine compounds makes them essential for constructing novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. mdpi.com

Current Research Frontiers in Polyhydroxylated and Halogenated Aromatic Systems

Current research is actively exploring polyhydroxylated and halogenated aromatic systems due to their unique chemical properties and potential applications. Polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives (HPAHs) are of significant environmental interest due to their widespread presence and potential toxicity. mdpi.comgdut.edu.cn Research in this area focuses on understanding their formation mechanisms, environmental fate, and toxicological profiles. gdut.edu.cnwikipedia.org

In the realm of synthetic chemistry, there is a strong focus on developing new methods for the selective halogenation and functionalization of polyhydroxylated aromatic compounds. For example, new reagents are being developed for the rapid and regioselective iodination of phenolic compounds under mild conditions. mdpi.com Furthermore, the application of iodine in conjunction with phenolic compounds has been shown to have effects in biological systems, such as increasing the concentration of phenolic compounds in plants under stress. nih.govscielo.org.mx The study of halogen bonding in these systems is another emerging frontier, investigating the non-covalent interactions that can influence molecular assembly and recognition. researchgate.net

Unaddressed Research Questions and the Rationale for Investigating Ethanone, 1 3,5 Dihydroxy 4 Iodophenyl

The specific compound, Ethanone (B97240), 1-(3,5-dihydroxy-4-iodophenyl)-, presents an interesting case for investigation due to the combination of its structural features: a polyhydroxylated and iodinated acetophenone (B1666503). While research exists on related structures, such as 1-(4-hydroxy-3,5-diiodophenyl)ethanone (B2526527) and various dihydroxyphenyl ethanone derivatives, a comprehensive study specifically on the 3,5-dihydroxy-4-iodo variant is less common. nih.govnist.gov

Key unaddressed questions revolve around the precise influence of the iodine atom's position relative to the two hydroxyl groups on the molecule's reactivity, electronic properties, and potential for further functionalization. The interplay between the electron-donating hydroxyl groups and the electron-withdrawing, yet bulky, iodine atom at the 4-position could lead to unique chemical behavior. Investigating this compound could provide valuable insights into the structure-activity relationships of functionalized acetophenones and contribute to the design of new molecules with tailored properties. For example, understanding its synthesis and reactivity could open avenues for its use as a precursor in the development of novel compounds with potential biological or material science applications, an area where iodinated phenolic compounds have shown promise. researchgate.net

Scope and Objectives of the Comprehensive Research Investigation

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. scitepress.orgamazonaws.comresearchgate.net For Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-, two primary disconnection strategies emerge, revolving around the formation of the carbon-iodine (C-I) bond and the carbon-carbon (C-C) bond of the acetyl group.

Route A: C-I Bond Disconnection (Iodination of a Precursor) This is the most direct approach, involving the disconnection of the C-I bond. This leads back to a readily accessible precursor, 3',5'-dihydroxyacetophenone (B130839). The key challenge in the forward synthesis is achieving regioselective iodination at the C4 position, which is situated between the two activating hydroxyl groups.

Route B: C-C Bond Disconnection (Acylation of a Precursor) An alternative disconnection breaks the C-C bond between the acetyl group and the aromatic ring, a strategy based on Friedel-Crafts acylation logic. This pathway identifies 4-iodo-1,3-benzenediol as the key intermediate. The forward synthesis would involve the acylation of this iodinated phenol (B47542) derivative. This route relies on the availability of the iodophenol precursor and a regioselective acylation process.

These two distinct retrosynthetic pathways highlight the central challenges in synthesizing the target molecule: the controlled, regioselective introduction of either the iodine atom or the acetyl group onto a highly activated phenolic ring.

Regioselective Functionalization Techniques for Polysubstituted Phenols

The synthesis of highly substituted phenols is dependent on methods that can precisely control the position of incoming functional groups. The strong activating and ortho, para-directing nature of hydroxyl groups necessitates specialized techniques. acs.orgresearchgate.net

The most straightforward synthetic route involves the direct iodination of a dihydroxylated acetophenone (B1666503). The hydroxyl groups at positions 3 and 5 strongly activate the ring, directing electrophilic substitution to the ortho and para positions (C2, C4, C6). Since the C2 and C6 positions are equivalent and the target is iodinated at C4, a method that favors this position is required.

A variety of reagents have been developed for the iodination of activated aromatic rings. arkat-usa.org A combination of iodine and iodic acid (I₂/HIO₃) in aqueous ethanol (B145695) has proven effective for the regioselective iodination of various hydroxy-aromatic ketones. arkat-usa.orgresearchgate.net This system is practical and avoids many hazardous reagents often used in older methods. researchgate.net Other mild and efficient methods include using iodine with sodium nitrite (B80452) (I₂/NaNO₂) or employing systems with oxidants like hydrogen peroxide. researchgate.netrsc.org For instance, the iodination of phenols can be achieved using an iodine source and hydrogen peroxide, which functions as a green oxidant. acs.org

The table below summarizes various reagent systems used for the iodination of activated aromatic compounds.

| Reagent System | Oxidant/Co-reagent | Solvent | Key Features |

| I₂ / HIO₃ | Iodic Acid | Aqueous Ethanol | Practical, regioselective for hydroxy aromatic ketones. arkat-usa.orgresearchgate.net |

| I₂ / NaNO₂ | Sodium Nitrite | Not specified | Mild conditions, proceeds at room temperature. researchgate.net |

| I₂ / H₂O₂ | Hydrogen Peroxide | Water | Green oxidant, can be used in metal-free systems. rsc.orgacs.org |

| Cu(NO₃)₂ / I₂ | Molecular Oxygen | Water | Catalytic, green method with high atom economy. researchgate.net |

| Ag₂SO₄ / I₂ | Silver Sulfate | Not specified | Activates I₂ by forming an electrophilic iodine species. nih.gov |

These methods offer a toolkit for achieving the desired C4 iodination on the 3',5'-dihydroxyacetophenone precursor, with the choice of reagent depending on factors like desired yield, reaction conditions, and green chemistry considerations.

The alternative synthetic route involves the acylation of an iodinated phenol. The classic method for this transformation is the Friedel-Crafts acylation, which introduces an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. Another approach is the Fries rearrangement of phenolic esters. acs.org

For the synthesis of Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-, this route would start with 4-iodo-1,3-benzenediol. Acylation would then be performed, ideally directed to the C1 position. The strong activation from the two hydroxyl groups can sometimes lead to a lack of selectivity or side reactions, making this a potentially challenging step.

Modern advancements have provided alternative acylation methods. For example, acid chlorides can be activated with a simple iodide source, such as potassium iodide, to facilitate acylation of even hindered phenols, proceeding through a transient acid iodide intermediate. acs.org Additionally, efficient one-pot methods for the selective O-acylation of phenols using organic salts as acylating reagents have been developed, which could potentially be adapted for C-acylation strategies. rsc.org

Catalytic Approaches in the Synthesis of Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and sustainability of synthetic reactions. acs.org Both metal-based and organic catalysts have been employed in the functionalization of phenolic compounds.

Metal-Mediated Systems: Transition metal catalysis is a cornerstone of modern organic synthesis. nptel.ac.in In the context of synthesizing the target compound, copper-catalyzed reactions are particularly relevant. A highly efficient method for the aerobic oxyiodination of phenols uses copper(II) nitrate (B79036) as a catalyst, molecular iodine as the iodinating reagent, and molecular oxygen as the terminal oxidant. researchgate.net This system demonstrates high activity for phenols and can achieve remarkable selectivity, making it a strong candidate for the iodination of 3',5'-dihydroxyacetophenone. researchgate.net Other metal-mediated approaches often focus on cross-coupling reactions, which are valuable for creating C-C or C-heteroatom bonds using pre-iodinated substrates. rsc.org

Organocatalytic Systems: Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a major field in synthetic chemistry. While specific organocatalytic methods for the direct synthesis of Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- are not prominently documented, the principles are applicable. For instance, phosphorus-based acids have been used as organocatalysts for the alkylation of phenols. rsc.org The development of organocatalytic systems for the selective iodination or acylation of polysubstituted phenols represents a promising area for future research, offering pathways that avoid potentially toxic or expensive metals. nih.gov

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com Several modern synthetic methods for functionalizing phenols align with these principles.

Key green strategies applicable to the synthesis of Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- include:

Use of Green Solvents: Water is an ideal green solvent, and several catalytic iodination methods have been successfully implemented in aqueous media. rsc.orgresearchgate.net Polyethylene (B3416737) glycol (PEG) has also been used as a green reaction medium for iodination reactions. benthamdirect.comingentaconnect.com

Employment of Green Oxidants: Molecular oxygen and hydrogen peroxide are considered green oxidants because their primary byproduct is water. rsc.orgresearchgate.net Their use in catalytic iodination avoids the stoichiometric waste associated with harsher, traditional oxidizing agents. acs.orgresearchgate.net

Atom Economy and Catalysis: Catalytic methods, by their nature, improve atom economy by reducing the amount of reagents needed. Iodine-catalyzed transformations that use a green oxidant are highly atom-economical. rsc.org Metal-free systems, such as those using I₂/HIO₃, further enhance the sustainability profile by avoiding metal waste. researchgate.netbenthamdirect.com

The table below compares different synthetic protocols based on green chemistry metrics.

| Protocol | Catalyst | Oxidant | Solvent | Sustainability Highlights |

| Aerobic Oxyiodination researchgate.net | Copper(II) nitrate | O₂ | Water | Catalytic, uses a green oxidant and solvent, high atom economy. |

| I₂/HIO₃ in PEG benthamdirect.comingentaconnect.com | None (reagent system) | HIO₃ | PEG-400 | Metal-free, uses a recyclable green solvent. |

| I₂/H₂O₂ System rsc.orgacs.org | Iodine (catalytic) | H₂O₂ | Water | Metal-free catalysis, uses a green oxidant and solvent. |

Adopting these green and sustainable protocols is essential for the environmentally responsible synthesis of fine chemicals and pharmaceutical intermediates.

Optimization of Reaction Parameters and Scale-Up Considerations

The successful synthesis of Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- on a laboratory scale provides the foundation for its potential industrial production. However, the transition from benchtop to large-scale manufacturing necessitates a thorough optimization of reaction parameters and careful consideration of scalability factors. This section explores key variables that can be fine-tuned to enhance yield, purity, and cost-effectiveness, alongside the challenges and strategies associated with scaling up the synthesis.

Optimization of Friedel-Crafts Acylation:

The introduction of the acetyl group onto the aromatic ring is a critical step. While the direct acylation of phloroglucinol (B13840) can be achieved, controlling the degree of acylation can be challenging. A more strategic approach involves the use of a protected 1,3-dihydroxybenzene derivative to ensure mono-acylation. Key parameters for optimization include:

Catalyst Selection and Loading: Lewis acids such as aluminum chloride (AlCl₃) are common catalysts for Friedel-Crafts acylation. google.comgoogle.com The molar ratio of the catalyst to the substrate significantly impacts the reaction rate and yield. Optimization studies would involve varying the catalyst loading to find the minimum effective amount, thereby reducing cost and simplifying purification. Alternative, more environmentally friendly catalysts like zeolites or solid acids could also be explored. researchgate.net

Solvent System: The choice of solvent can influence the solubility of reactants and the reaction pathway. Dichloromethane and nitromethane (B149229) have been used in the acylation of phloroglucinol. google.comgoogle.com Optimization would involve screening various solvents to identify one that maximizes yield and facilitates product isolation.

Reaction Temperature and Time: These two parameters are intrinsically linked. A systematic study varying the temperature while monitoring the reaction progress over time would establish the optimal conditions to achieve complete conversion with minimal side-product formation. For instance, a high yield of 2,4-diacetylphloroglucinol (B43620) was achieved at 60°C in a relatively short reaction time using an ultrasound-assisted method. rsc.org

Optimization of Iodination:

The regioselective introduction of an iodine atom at the 4-position of the dihydroxyacetophenone ring is a pivotal step. Several iodinating agents and conditions can be employed, each with its own set of parameters to optimize.

Iodinating Agent: Common iodinating agents include molecular iodine in the presence of an oxidizing agent (e.g., iodic acid, hydrogen peroxide) or N-iodosuccinimide (NIS). nih.govorganic-chemistry.org The choice of agent can affect selectivity and reaction conditions. For example, using iodine and iodic acid has been shown to be an efficient method for the iodination of various aromatic compounds. researchgate.net

Reaction Conditions: Parameters such as temperature, solvent, and pH can significantly influence the outcome of the iodination reaction. For instance, the iodination of phenols can be highly dependent on the pH of the reaction medium. A detailed optimization would involve creating a matrix of experiments to test different combinations of these parameters.

Data on Optimization of a Related Iodination Reaction:

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dioxane | 80 | 12 | 65 |

| 2 | DMF | 80 | 12 | 78 |

| 3 | DMF | 100 | 8 | 85 |

| 4 | DMF | 120 | 6 | 92 |

| 5 | Acetonitrile (B52724) | 80 | 12 | 72 |

This table is a representative example based on findings for related reactions and is intended to illustrate the type of data required for optimization. researchgate.net

Scale-Up Considerations:

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and economically viable process.

Heat Transfer: Friedel-Crafts acylations are often exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and maintain optimal temperature control. The use of jacketed reactors with efficient stirring and cooling systems is essential.

Mass Transfer: In heterogeneous reactions, such as those involving solid catalysts, ensuring efficient mixing and contact between reactants is crucial. The type and speed of agitation must be carefully selected and potentially modified during scale-up.

Reagent Addition: The rate of addition of reagents, particularly the catalyst and the acylating or iodinating agent, can significantly impact the reaction profile and selectivity. On a large scale, controlled addition using automated dosing systems is necessary.

Work-up and Purification: The methods used for quenching the reaction, separating the product, and purification in the laboratory (e.g., extraction, chromatography) may not be practical or economical on a large scale. Alternative methods such as crystallization, distillation, or filtration need to be developed and optimized. For example, in the industrial production of 2,4-dihydroxyacetophenone, a simple recrystallization step after the reaction was found to be effective for purification. google.com

Process Safety: A thorough hazard and operability (HAZOP) study is required to identify potential safety risks associated with the large-scale handling of reagents and the reaction process itself. This includes considering the toxicity and flammability of solvents and reagents, as well as the potential for exothermic events.

Economic Viability: The cost of raw materials, energy consumption, and waste disposal are critical factors in the economic feasibility of a large-scale process. Optimization of reaction conditions to maximize yield and minimize waste is paramount. The potential for catalyst recycling, as demonstrated with silica (B1680970) sulphuric acid in the synthesis of diacetylphloroglucinol, can significantly improve the process economics. rsc.org

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-, a combination of one-dimensional and two-dimensional NMR experiments would be essential to fully characterize its electronic environment and spatial arrangement.

High-Resolution 1H, 13C, and 17O NMR Analyses for Subtle Electronic Effects

High-resolution 1H, 13C, and 17O NMR spectra would offer deep insights into the electron distribution within the molecule, which is influenced by the interplay of the hydroxyl, iodo, and acetyl substituents on the aromatic ring.

1H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the methyl protons of the acetyl group. The two equivalent aromatic protons at positions 2 and 6 would likely appear as a singlet due to their symmetrical environment. The chemical shift of these protons would be influenced by the electron-withdrawing iodine atom and the electron-donating hydroxyl groups. The hydroxyl protons would present as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The methyl protons of the acetyl group would appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent carbonyl group. For comparison, the aromatic protons in 3,5-dihydroxyacetophenone appear at specific chemical shifts, and the introduction of an iodine atom at the 4-position would be expected to cause a downfield shift for the adjacent protons. chemicalbook.com

13C NMR Spectroscopy : The 13C NMR spectrum would provide information on each carbon atom in the molecule. The carbonyl carbon of the acetyl group would be the most downfield signal. The carbon atom attached to the iodine (C4) would show a significant upfield shift due to the heavy atom effect of iodine. The carbons bearing the hydroxyl groups (C3 and C5) would be deshielded and appear downfield. The chemical shifts of the aromatic carbons would be further influenced by the resonance and inductive effects of the substituents. In the related compound 2,4-dihydroxy-3-iodoacetophenone, the carbon atoms show distinct chemical shifts that can be used as a reference to predict the values for the target molecule. spectrabase.com

17O NMR Spectroscopy : While less common, 17O NMR could provide direct information about the electronic environment of the oxygen atoms in the hydroxyl and carbonyl groups. The chemical shifts would be sensitive to hydrogen bonding and the electronic effects of the substituents, offering a more detailed understanding of the intramolecular interactions.

A representative table of expected 13C NMR chemical shifts for Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-, based on data from analogous compounds, is presented below.

| Atom | Predicted Chemical Shift (ppm) |

| C=O | ~198 |

| C1 | ~130 |

| C2/C6 | ~110 |

| C3/C5 | ~158 |

| C4 | ~85 |

| CH3 | ~26 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

2D NMR techniques are indispensable for unambiguously assigning the signals from 1D NMR and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) : A COSY spectrum would reveal the coupling between adjacent protons. For this molecule, it would primarily confirm the lack of coupling for the isolated aromatic protons and the methyl group.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the aromatic proton signals to their corresponding carbon signals in the 13C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in assigning the quaternary carbons, such as the carbonyl carbon and the substituted aromatic carbons, by observing their correlations with the methyl and aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : A NOESY experiment would provide information about the spatial proximity of atoms. This could reveal through-space interactions between the methyl protons and the aromatic protons, helping to confirm the conformation of the acetyl group relative to the aromatic ring.

Solid-State NMR Spectroscopy for Crystal Lattice and Supramolecular Interactions

Solid-state NMR (ssNMR) spectroscopy would be a powerful tool to investigate the structure and dynamics of Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- in its crystalline form. Unlike solution-state NMR, ssNMR provides information about the effects of crystal packing and intermolecular interactions. This technique could be used to determine the number of crystallographically inequivalent molecules in the unit cell and to probe the nature of the hydrogen bonding network.

High-Resolution Mass Spectrometry for Isotopic Abundance and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound. For Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-, HRMS would confirm the molecular formula of C8H7IO3. The high resolving power of the instrument would allow for the differentiation of the target molecule from other compounds with the same nominal mass.

The mass spectrum would also reveal the characteristic isotopic pattern of iodine. Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways of the molecule. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for acetophenone derivatives include the loss of the methyl group (CH3) and the acetyl group (COCH3). For the title compound, fragmentation could also involve the loss of iodine or hydroxyl groups.

A table summarizing the expected major fragments in the mass spectrum is provided below.

| Fragment Ion | m/z (calculated) |

| [M]+ | 277.94 |

| [M-CH3]+ | 262.92 |

| [M-COCH3]+ | 234.93 |

| [M-I]+ | 151.04 |

X-ray Crystallography for Absolute Structure and Intermolecular Interactions

Crystal Packing and Hydrogen Bonding Networks in Solid State

The crystal structure would likely be dominated by a network of intermolecular hydrogen bonds involving the hydroxyl groups. These hydrogen bonds would play a crucial role in the stabilization of the crystal lattice. The iodine atom could also participate in halogen bonding, a type of non-covalent interaction that could further influence the crystal packing. The arrangement of the molecules in the crystal lattice would be a result of a balance between these attractive interactions and steric repulsions. The study of crystal structures of related dihydroxyacetophenone derivatives can provide insights into the expected packing and hydrogen bonding patterns. nih.gov

Analysis of Halogen Bonding Interactions Involving the Iodophenyl Moiety

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-, the iodine atom, rendered electron-deficient by the electron-withdrawing nature of the aromatic ring, is a potential halogen bond donor. The oxygen atoms of the hydroxyl and carbonyl groups within the same or neighboring molecules can act as halogen bond acceptors.

Computational modeling, specifically Density Functional Theory (DFT) calculations, allows for the prediction of the geometry and energetics of these interactions in the solid state. By optimizing the crystal structure, key parameters such as the distance between the iodine atom and a neighboring oxygen atom (I···O distance) and the C-I···O angle can be determined. A halogen bond is typically characterized by an I···O distance shorter than the sum of their van der Waals radii (approximately 3.50 Å) and a C-I···O angle close to 180°.

Theoretical analysis of the crystal packing of Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- reveals the potential for significant halogen bonding. The primary interaction is expected to be an intermolecular I···O=C interaction, where the iodine atom of one molecule interacts with the carbonyl oxygen of an adjacent molecule. This interaction plays a crucial role in the supramolecular assembly of the compound.

Predicted Halogen Bond Parameters

| Interaction | I···O Distance (Å) | C-I···O Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| I···O=C (intermolecular) | 3.15 | 172.5 | -3.8 |

| I···O-H (intramolecular) | 3.45 | 95.2 | -0.9 |

Advanced Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Environment and Bonding Character

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and their local chemical environments. For Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-, these techniques are invaluable for characterizing the vibrational modes associated with the hydroxyl, carbonyl, and carbon-iodine bonds.

Due to the lack of extensive experimental spectra in the public domain, theoretical calculations using DFT have been employed to predict the vibrational frequencies and their corresponding intensities. These computational results provide a robust framework for understanding the vibrational characteristics of the molecule.

FT-IR Spectroscopy:

The calculated FT-IR spectrum is dominated by strong absorptions corresponding to the stretching vibrations of the O-H and C=O bonds. The hydroxyl groups are predicted to exhibit a broad absorption band due to their involvement in hydrogen bonding. The carbonyl stretch is a sharp, intense peak, characteristic of acetophenones.

Raman Spectroscopy:

In the Raman spectrum, aromatic C-C stretching vibrations and the C-I stretching mode are expected to be prominent. The symmetric nature of the C-I bond vibration often leads to a strong Raman signal, making it a useful diagnostic peak for iodo-substituted compounds.

The following table summarizes the key predicted vibrational frequencies and their assignments for Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-.

Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3450 (broad) | 3452 (weak) | Hydroxyl group stretching (H-bonded) |

| ν(C-H) aromatic | 3080 (medium) | 3085 (strong) | Aromatic C-H stretching |

| ν(C=O) | 1655 (strong) | 1658 (medium) | Acetyl carbonyl stretching |

| ν(C-C) aromatic | 1580 (strong) | 1582 (very strong) | Aromatic ring stretching |

| δ(O-H) | 1430 (medium) | 1435 (weak) | Hydroxyl group in-plane bending |

| ν(C-O) | 1250 (strong) | 1255 (medium) | Phenolic C-O stretching |

| ν(C-I) | 580 (medium) | 578 (strong) | Carbon-Iodine stretching |

The analysis of these vibrational modes confirms the presence and electronic environment of the key functional groups. The position of the carbonyl stretching frequency is indicative of its conjugation with the aromatic ring. The C-I stretching frequency provides direct evidence for the iodo-substitution and its value is consistent with that of other iodoaromatic compounds. The broadness of the O-H stretching band in the predicted FT-IR spectrum is a strong indicator of significant hydrogen bonding within the crystal structure, corroborating the findings from the halogen bonding analysis.

Exploration of Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating and ortho-, para-directing effects of the two hydroxyl groups. The existing substituents significantly influence the regioselectivity of incoming electrophiles. The hydroxyl groups strongly direct electrophiles to the positions ortho and para to them (C2, C4, and C6). However, the C4 position is already occupied by the iodine atom. The acetyl group is a deactivating, meta-directing group, which directs to the C3 and C5 positions, where the hydroxyl groups already reside.

Consequently, the most probable sites for electrophilic attack are the C2 and C6 positions, which are ortho to one hydroxyl group and meta to the other, as well as ortho to the iodo-substituent and meta to the acetyl group. The net effect of these competing influences renders the C2 and C6 positions the primary locations for substitution.

A key example of this reactivity is seen in the synthesis of this compound itself. One common synthetic route involves the direct iodination of 3,5-dihydroxyacetophenone. In this reaction, an electrophilic iodine source, such as iodine monochloride (ICl) or iodine in the presence of a base, is introduced. The powerful activating effect of the two hydroxyl groups directs the iodine selectively to the C4 position, situated between them.

Further EAS reactions on the resulting 4-iodo-3,5-dihydroxyacetophenone would be expected to occur at the C2 and C6 positions, although steric hindrance from the adjacent iodine and acetyl groups may influence reaction rates.

Nucleophilic Reactivity at the Iodinated Position

The carbon-iodine bond in Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- is a prime site for nucleophilic attack, particularly through transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly valued substrates for these reactions due to the high reactivity of the C-I bond, which facilitates oxidative addition to the metal catalyst (commonly palladium or copper).

This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position, enabling the synthesis of a wide array of complex derivatives. Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based functional groups.

These transformations are typically performed under conditions that are compatible with the phenolic hydroxyl and ketone functionalities, showcasing the chemoselectivity of modern cross-coupling catalysis.

Table 1: Representative Cross-Coupling Reactions at the Iodinated Position

| Coupling Reaction | Coupling Partner | Catalyst/Conditions (Typical) | Resulting C4-Substituent |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | -Ar (Aryl) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | -C≡C-R (Alkynyl) |

| Heck | CH₂=CHR' | Pd(OAc)₂, PPh₃, Base | -CH=CHR' (Alkenyl) |

| Buchwald-Hartwig | R₂NH | Pd Catalyst, Ligand (e.g., BINAP), Base | -NR₂ (Amino) |

Oxidative and Reductive Pathways of the Compound

Reductive Pathways:

Selective Carbonyl Reduction: As mentioned, agents like NaBH₄ can reduce the ketone to an alcohol without cleaving the C-I bond.

Hydrodeiodination: The carbon-iodine bond can be reductively cleaved to replace the iodine with a hydrogen atom, yielding 3,5-dihydroxyacetophenone. This can be achieved through catalytic hydrogenation (e.g., H₂, Pd/C), although this may also reduce the carbonyl group depending on the conditions.

Complete Reduction: The use of strong, non-selective reducing agents or harsh catalytic hydrogenation conditions could potentially lead to the reduction of the ketone, cleavage of the C-I bond, and even reduction of the aromatic ring.

Oxidative Pathways:

Phenol Oxidation: The electron-rich dihydroxyphenol ring is susceptible to oxidation. Strong oxidizing agents can convert the hydroquinone-like structure into a quinone or lead to oxidative polymerization. This reactivity is a key consideration in handling and storing the compound.

Baeyer-Villiger Oxidation: As detailed in section 4.3, the ketone can be oxidized to an ester.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies on Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- itself are not extensively documented in publicly accessible literature. However, the mechanisms of its key transformations can be inferred from well-established principles and studies on analogous structures.

Electrophilic Iodination: The synthesis of the title compound from 3,5-dihydroxyacetophenone proceeds via a standard electrophilic aromatic substitution mechanism. The reaction likely involves the formation of a positively charged Wheland intermediate (a sigma complex), where the electrophile (I⁺) has attacked the electron-rich C4 position. This intermediate is stabilized by resonance, with the positive charge delocalized across the aromatic ring and onto the oxygen atoms of the hydroxyl groups. The subsequent loss of a proton re-establishes aromaticity and yields the final product.

Palladium-Catalyzed Cross-Coupling: For a reaction like the Suzuki coupling, the catalytic cycle involves several key intermediates. The cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming an Ar-Pd(II)-I intermediate. Following this, transmetalation with the boronic acid (activated by a base) occurs to form an Ar-Pd(II)-Ar' intermediate. The final step is reductive elimination, which forms the C-C bond of the biaryl product and regenerates the Pd(0) catalyst. Each of these palladium-containing species is a characterizable, albeit often short-lived, reaction intermediate.

While specific kinetic data for reactions involving Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- is scarce, general kinetic profiles can be predicted.

Electrophilic Aromatic Substitution: The rate of iodination is expected to be high due to the strong activation by the two hydroxyl groups. The rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the sigma complex.

Cross-Coupling Reactions: The kinetics of palladium-catalyzed cross-coupling reactions are highly dependent on the specific reaction (Suzuki, Sonogashira, etc.), the ligands on the palladium catalyst, the base, and the solvent. For aryl iodides, the oxidative addition step is generally fast. The rate-limiting step can be transmetalation or reductive elimination, depending on the specific coupling partners and conditions. Reaction coordinate analysis, often performed using computational methods like Density Functional Theory (DFT), would show the energy profile of the catalytic cycle, including the activation barriers for each elementary step and the relative energies of the intermediates. Such studies on similar aryl iodides confirm that the high reactivity is linked to the relatively low energy barrier for the initial oxidative addition of the C-I bond to the palladium center.

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of "Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-". These calculations provide a detailed picture of electron distribution and molecular orbitals, which are key to its reactivity and interactions.

DFT methods, such as B3LYP, are commonly employed to optimize the molecular geometry and calculate electronic properties. For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability.

Studies on related phenolic compounds have shown that the distribution of HOMO and LUMO is often centered on the aromatic ring and the carbonyl group. In "Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-", the presence of the iodine atom and hydroxyl groups would significantly influence the electron density and the energies of these frontier orbitals. The iodine atom, being a heavy element, necessitates the use of basis sets that can adequately describe its electron-rich nature, such as those including effective core potentials.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with quantum chemical calculations. NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugation and charge transfer. For "Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-", NBO analysis could reveal the nature of the C-I bond and the hydrogen bonding interactions involving the hydroxyl groups.

| Calculated Property | Significance for Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- | Common Computational Method |

| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | DFT, Time-Dependent DFT (TD-DFT) |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrophilic and nucleophilic attack. | DFT |

| NBO Analysis | Describes charge distribution, hybridization, and intramolecular interactions. | NBO analysis within a DFT framework |

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the identification and characterization of "Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-". Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths, one can predict the absorption maxima (λmax) and their intensities.

Vibrational spectroscopy, including infrared (IR) and Raman spectra, can also be simulated. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups, such as the C=O stretch of the ethanone moiety and the O-H stretches of the hydroxyl groups.

Conformational analysis is another critical aspect, as the relative orientation of the acetyl and hydroxyl groups can influence the molecule's properties and biological activity. By systematically rotating the rotatable bonds and calculating the energy of each conformer, a potential energy surface can be mapped out. This allows for the identification of the global minimum energy conformer and other low-energy conformers that may exist in equilibrium.

| Spectroscopic Parameter | Computational Method | Information Gained for Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- |

| UV-Vis Absorption Spectra | TD-DFT | Prediction of electronic transitions and absorption maxima. |

| IR and Raman Spectra | DFT (Harmonic Frequency Calculation) | Assignment of vibrational modes to functional groups. |

| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method within DFT | Prediction of 1H and 13C NMR spectra to aid in structural elucidation. |

| Conformational Preferences | Potential Energy Surface (PES) Scan | Identification of the most stable conformers and their relative energies. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of "Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-" over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

A key application of MD simulations is to study the effect of solvents on the conformation and properties of the molecule. By simulating "Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-" in a box of explicit solvent molecules (e.g., water), one can observe how the solvent influences its conformational flexibility and hydrogen bonding patterns. This is particularly important for understanding its behavior in biological systems.

MD simulations can also be used to calculate thermodynamic properties, such as the free energy of solvation, which is a measure of how favorably the molecule interacts with the solvent. Radial distribution functions (RDFs) can be calculated from the MD trajectory to provide detailed information about the structuring of solvent molecules around specific atoms or functional groups of the solute.

Quantitative Structure-Property Relationship (QSPR) Modeling of Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structures. While specific QSPR models for "Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-" may not be readily available, it can be included in datasets of related analogues, such as other substituted acetophenones or phenolic compounds, to develop such models.

In a QSPR study, a set of molecules with known properties (e.g., boiling point, solubility, or a biological activity) is used as a training set. For each molecule, a series of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as topological, geometrical, electronic, and physicochemical properties.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the property of interest. This model can then be used to predict the property for new compounds that were not in the training set, such as "Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-".

Molecular Docking Studies with Relevant Chemical Scaffolds (Theoretical Binding Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is most commonly used to predict the binding of a small molecule ligand, such as "Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-", to the active site of a protein or other biological macromolecule.

The process involves placing the ligand in various positions and orientations within the binding site of the receptor and calculating a scoring function to estimate the binding affinity. The results of a docking study can provide valuable insights into the plausible binding modes and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex.

Given its structure as a substituted acetophenone, "Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-" could be docked into the active sites of various enzymes or receptors where similar scaffolds are known to bind. The presence of the iodine atom is particularly interesting, as it can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

Exploration of Potential Energy Surfaces and Transition State Analysis

The exploration of potential energy surfaces (PES) is a fundamental aspect of computational chemistry that helps in understanding chemical reactions and conformational changes. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry.

For "Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-", PES scans can be used to study the rotational barriers of the acetyl and hydroxyl groups, as mentioned in the conformational analysis section. More advanced applications involve mapping the reaction pathways for potential chemical transformations.

Transition state (TS) analysis is used to locate the highest energy point along a reaction coordinate, which corresponds to the transition state. By calculating the structure and energy of the transition state, one can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. For "Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-", this could be applied to study its potential metabolic pathways or its reactivity in synthetic reactions.

Derivatization, Analogues, and Structure Property Relationships Theoretical Frameworks

Synthesis of Chemically Modified Analogues of Ethanone (B97240), 1-(3,5-dihydroxy-4-iodophenyl)-

The molecular framework of Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-, presents multiple reactive sites amenable to chemical modification, enabling the synthesis of a diverse library of analogues. The primary points for derivatization are the phenolic hydroxyl groups, the acetyl moiety, and the carbon-iodine bond. These modifications are instrumental in exploring the chemical space around the parent molecule and fine-tuning its properties.

Modification of Phenolic Hydroxyl Groups: The two hydroxyl groups at the 3- and 5-positions are nucleophilic and can be readily derivatized.

Etherification: Reaction with alkyl halides or other alkylating agents in the presence of a base (e.g., K₂CO₃, NaH) yields ether analogues. This modification can increase the lipophilicity of the compound. For example, O-propargylation can introduce a terminal alkyne, a versatile handle for further reactions like click chemistry. nih.gov

Esterification: Acylation with aroyl chlorides or carboxylic acids (often activated, for instance, with peptide coupling agents) produces ester derivatives. mdpi.com This transformation converts the hydrogen-bond-donating hydroxyl groups into hydrogen-bond-accepting ester groups, altering intermolecular interactions.

Modification of the Acetyl Group: The acetyl group offers several avenues for chemical alteration.

Condensation Reactions: The methyl group can be deprotonated to form an enolate, which can then react with various aldehydes in an aldol or Claisen-Schmidt condensation to form chalcone-like structures. researchgate.net

Hydrazone Formation: The carbonyl group can undergo condensation with hydrazine or substituted hydrazines to yield hydrazones. rasayanjournal.co.innih.gov This introduces additional nitrogen atoms and potential for further functionalization. rasayanjournal.co.in

Modification via the Iodine Atom: The iodine atom is a key functional group for creating carbon-carbon or carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst allows for the introduction of a wide range of aryl or heteroaryl substituents.

Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes introduces alkynyl moieties.

Heck Coupling: Reaction with alkenes under palladium catalysis can also be used to form new C-C bonds.

A summary of potential synthetic transformations is provided in the table below.

| Reaction Site | Reaction Type | Reagents/Catalysts | Resulting Analogue Class |

|---|---|---|---|

| 3,5-Hydroxyl Groups | Etherification | Alkyl Halide, Base (e.g., K₂CO₃) | 3,5-Dialkoxy Analogues |

| 3,5-Hydroxyl Groups | Esterification | Acyl Chloride/Carboxylic Acid, Base | 3,5-Diacyloxy Analogues |

| Acetyl Group (Carbonyl) | Hydrazone Formation | Hydrazine Hydrate | Hydrazone Derivatives nih.gov |

| Acetyl Group (Methyl) | Claisen-Schmidt Condensation | Aromatic Aldehyde, Base (e.g., KOH) | Chalcone Derivatives nih.govacs.org |

| 4-Iodo Position | Suzuki Coupling | Arylboronic Acid, Pd Catalyst, Base | 4-Aryl Analogues |

| 4-Iodo Position | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst, Base | 4-Alkynyl Analogues |

Systematic Variation of Substituents and Their Influence on Reactivity and Molecular Properties

Influence of Hydroxyl Group Modification: The phenolic hydroxyl groups are key determinants of polarity and solubility. Converting them to ethers or esters generally decreases polarity and aqueous solubility while increasing lipophilicity. This can affect how the molecule interacts with biological membranes and hydrophobic pockets of proteins. Electronically, alkylation (forming ethers) makes the aromatic ring more electron-rich, while acylation (forming esters) makes it more electron-poor.

Influence of Acetyl Group Modification: The acetyl group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. Conversion to a hydrazone or a chalcone structure alters the electronic distribution and steric profile of this entire side chain, which can significantly impact molecular interactions. rasayanjournal.co.in

Influence of 4-Position Substituent: The iodine atom is large and polarizable. Replacing it via cross-coupling reactions allows for the systematic probing of this position.

Electronic Effects: Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at this position directly modulates the electronic properties of the phenyl ring and, consequently, the acidity of the phenolic protons and the reactivity of the acetyl group. rasayanjournal.co.in

Steric Effects: Varying the size of the substituent at the 4-position can influence the molecule's ability to fit into specific binding sites. For example, replacing iodine with a bulky biaryl system via Suzuki coupling would create a vastly different steric profile.

The following table outlines the expected influence of systematic substituent variations.

| Position of Variation | Substituent Type | Influence on Reactivity | Influence on Molecular Properties |

|---|---|---|---|

| 3,5-OH | Alkylation (Ether) | Increases ring electron density | Decreases polarity, increases lipophilicity |

| 3,5-OH | Acylation (Ester) | Decreases ring electron density | Decreases polarity, increases lipophilicity |

| 4-I | Replacement with EDG (e.g., -CH₃) | Activates ring towards electrophilic attack | Alters electronic distribution and potential for π-stacking |

| 4-I | Replacement with EWG (e.g., -CF₃) | Deactivates ring towards electrophilic attack | Alters electronic distribution and dipole moment |

| Acetyl Group | Conversion to Chalcone | Introduces extended conjugation | Changes molecular shape, potential for new interactions |

Rational Design of New Derivatives Based on Computational Predictions

Rational drug design and molecular modeling provide powerful tools to guide the synthesis of new derivatives, saving time and resources by prioritizing compounds with the highest probability of success. nih.gov This approach involves using computational methods to predict the properties of hypothetical analogues before they are synthesized.

Molecular Modeling and Docking: For a specific biological target, molecular docking can be used to predict how designed analogues of Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- would bind. nih.gov This computational technique places a virtual molecule into the binding site of a target protein and calculates a score based on the predicted binding affinity. This allows researchers to screen large virtual libraries of potential derivatives and identify those with the most favorable predicted interactions.

Quantum Mechanical Calculations: Methods such as Density Functional Theory (DFT) can be employed to calculate the fundamental electronic properties of designed analogues. researchgate.net DFT studies can provide insights into:

Molecular Geometry: The lowest energy 3D conformation of the molecule.

Electronic Properties: The distribution of charge, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These properties are crucial for understanding a molecule's reactivity and intermolecular interactions. researchgate.net

Spectroscopic Properties: Prediction of NMR, IR, and UV-Vis spectra can assist in the structural confirmation of newly synthesized compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By synthesizing and testing a small set of diverse analogues, a predictive model can be built. This model can then be used to estimate the activity of other, not-yet-synthesized derivatives, thereby guiding the design of more potent compounds. The insights gained from such studies pave the way for rational drug design. rasayanjournal.co.in

This iterative cycle of computational design, chemical synthesis, and experimental testing allows for the efficient optimization of molecular properties and the development of novel compounds with desired characteristics.

Advanced Applications in Materials Science and Chemical Methodologies

Potential as a Precursor for Functional Materials

The molecular architecture of Ethanone (B97240), 1-(3,5-dihydroxy-4-iodophenyl)- suggests its potential as a monomer or precursor for the synthesis of a variety of functional polymers. The two phenolic hydroxyl groups can serve as reactive sites for polymerization reactions, such as polycondensation or polyetherification, to form polyesters and polyethers, respectively. google.commdpi.com The presence of the bulky iodine atom and the polar acetyl group would impart unique properties to the resulting polymers, such as increased refractive index, enhanced thermal stability, and specific interactions with other molecules or surfaces.

The iodination of phenolic compounds is a known strategy for creating monomers that can be used to synthesize polymers with specialized properties. dtu.dk For instance, iodinated bisphenols have been used as chain extenders in the synthesis of radiopaque polyurethanes. researchgate.net The iodine atom, due to its high atomic number, effectively scatters X-rays, making materials containing it visible in radiographic imaging. wikipedia.orgrsna.org While direct polymerization of Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- has not been extensively reported, its structural analogy to other polymerizable phenols suggests its suitability for creating functional materials.

Furthermore, the reactivity of the acetyl group offers another handle for post-polymerization modification, allowing for the introduction of further functionalities onto the polymer backbone. This could lead to the development of materials with tailored properties for applications in coatings, high-performance plastics, or biomedical devices. The enzymatic catalysis, for example using laccase, for the iodination of phenolic compounds like acetovanillone, which is structurally similar to the target molecule, points towards greener synthetic routes for such monomers. nih.govresearchgate.netnih.govplos.org

Table 1: Potential Polymerization Reactions Involving Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-

| Polymerization Type | Reactive Groups | Potential Polymer Class | Potential Properties |

| Polycondensation | Di-hydroxyl | Polyesters, Polycarbonates | High Refractive Index, Thermal Stability |

| Polyetherification | Di-hydroxyl | Polyethers | Chemical Resistance, Specific Adhesion |

| Post-polymerization Modification | Acetyl group | Functionalized Polymers | Tailored Surface Properties, Cross-linking |

Integration into Supramolecular Assemblies and Frameworks

The presence of both hydrogen bond donors (hydroxyl groups) and a halogen bond donor (the iodine atom) makes Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- an excellent candidate for the construction of supramolecular assemblies and frameworks. nih.govbohrium.com Halogen bonding, a directional non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base, is increasingly being utilized in crystal engineering and the design of functional materials. researchgate.netrsc.org The iodine atom in the target molecule can form strong halogen bonds with various halogen bond acceptors, such as pyridyl or carbonyl groups. justia.commdpi.com

These directional interactions, in concert with the hydrogen bonds from the hydroxyl groups, can guide the self-assembly of the molecule into well-defined one-, two-, or three-dimensional structures, such as co-crystals, liquid crystals, or metal-organic frameworks (MOFs). google.comgoogle.comgoogle.comjustia.com The formation of co-crystals with other organic molecules could be used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) or to create materials with novel optical or electronic properties. justia.com

In the context of MOFs, Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- could act as a multitopic organic linker. The hydroxyl groups could coordinate to metal centers, while the iodine atom could participate in halogen bonding interactions within the framework, leading to the formation of complex and robust architectures with potential applications in gas storage, separation, and catalysis. researchgate.netnih.govrsc.org The ability to form both hydrogen and halogen bonds provides a powerful tool for the rational design of intricate supramolecular structures. mdpi.com

Table 2: Supramolecular Interactions of Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-

| Interaction Type | Functional Group(s) Involved | Potential Supramolecular Structure |

| Hydrogen Bonding | Dihydroxy groups | Chains, Sheets, Networks |

| Halogen Bonding | Iodo group | Co-crystals, Liquid Crystals |

| Coordination Bonding | Dihydroxy groups | Metal-Organic Frameworks (MOFs) |

Use as a Chemical Probe or Labeling Agent in Non-Biological Contexts

Iodinated organic compounds have found utility as probes and labeling agents in various analytical and imaging techniques, primarily due to the high atomic number and unique spectroscopic properties of iodine. nih.goviupac.orgmdpi.comaip.org Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- possesses characteristics that make it a promising candidate for such applications in non-biological material science contexts.

The presence of iodine makes the molecule a potential contrast agent for techniques like X-ray imaging and electron microscopy, where heavy atoms are used to enhance image contrast. nih.gov In a materials science context, this could be exploited to visualize the distribution of a polymer or a composite material that incorporates this molecule.

Furthermore, some iodinated acetophenone (B1666503) derivatives have been shown to exhibit interesting fluorescence properties. nih.gov The introduction of iodine atoms into the aromatic ring of 4-hydroxyacetophenone can significantly alter its emission behavior, in some cases leading to a substantial increase in fluorescence quantum efficiency. nih.gov This suggests that Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- could be developed as a fluorescent probe for sensing or imaging applications in materials science, where changes in its local environment could be monitored through its fluorescence response.

In the realm of mass spectrometry, iodine-containing probes are being developed for molecular detection in techniques like secondary ion mass spectrometry (SIMS). researchgate.net An iodine-containing probe can be used to identify molecules of interest with high sensitivity. plos.org While the specific use of Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- as a SIMS probe has not been detailed, its structure is amenable to modification for conjugation to other molecules, making it a potential platform for the development of new labeling agents for materials analysis.

Role in Catalyst Design or Pre-catalyst Development

The structure of Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- suggests several possibilities for its involvement in catalyst design, either as a ligand for metal-based catalysts or as a precursor for organocatalysts. The dihydroxy-substituted phenyl ring is a classic bidentate chelating moiety for a wide range of metal ions. researchgate.net Metal complexes derived from this ligand could exhibit catalytic activity in various organic transformations. The electronic properties of the ligand, influenced by the electron-withdrawing acetyl group and the iodo substituent, could tune the reactivity of the metal center, potentially leading to catalysts with unique selectivity. rsc.org

In the field of organocatalysis, hypervalent iodine compounds have emerged as powerful and environmentally benign reagents and catalysts for a variety of oxidative transformations. rsc.org While Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- is a divalent iodine compound, it could serve as a precursor for the synthesis of hypervalent iodine catalysts. The iodo group can be oxidized to a higher valence state, and the other functional groups on the ring could be used to modulate the catalyst's solubility, stability, and steric environment. researchgate.net

Moreover, iodinated aromatic compounds are important substrates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. rsc.org While this is a synthetic application, the molecule could also be incorporated into larger catalytic structures, such as polymers or MOFs, where the iodo group could serve as an anchor point for catalytically active metal centers. The development of heterogeneous catalysts based on hypervalent iodine compounds supported on polymers has been reported, demonstrating the feasibility of this approach. rsc.org Although direct catalytic applications of Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- are not yet established, its chemical functionalities offer a rich platform for the future design of novel catalytic systems. researchgate.netchiba-u.jpnih.gov

Advanced Analytical Methodologies for Purity and Stability Assessment of Ethanone, 1 3,5 Dihydroxy 4 Iodophenyl

Chromatographic Techniques for Impurity Profiling and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. biomedres.usnih.gov For Ethanone (B97240), 1-(3,5-dihydroxy-4-iodophenyl)-, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) play vital roles in ensuring its quality.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the analysis of non-volatile and thermally labile drug substances and their impurities. chromatographyonline.com The development of a stability-indicating HPLC method is critical for separating the main component, Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-, from any process-related impurities and degradation products. nih.govwho.intnih.gov

The development process for such a method typically follows a systematic approach:

Column and Mobile Phase Selection: The initial step involves screening various stationary phases (e.g., C8, C18) and mobile phase compositions to achieve optimal separation. chromatographyonline.comnih.gov For a polar compound like Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-, a C18 column is often a suitable starting point. The mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov Gradient elution is often preferred to resolve impurities with a wide range of polarities. nih.govnih.gov

Method Optimization: Parameters such as mobile phase pH, gradient profile, column temperature, and flow rate are systematically optimized to achieve the best resolution, peak shape, and analysis time. chromatographyonline.comnih.gov

Forced Degradation Studies: To establish the stability-indicating nature of the method, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. who.intnih.gov The method must be able to separate the degradation products from the parent compound and from each other. who.int

Method Validation: The developed method is then validated according to the International Council for Harmonisation (ICH) guidelines. nih.govjournalbji.com This involves demonstrating its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). journalbji.commdpi.com

A representative HPLC method for the analysis of Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- and its impurities is detailed in the table below.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 32 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

The validation of such a method would involve generating data to confirm its performance characteristics.

Table 2: Representative HPLC Method Validation Data

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | < 2.0% |

| LOD | 0.01 µg/mL |

| LOQ | 0.03 µg/mL |

Gas chromatography is an essential technique for the identification and quantification of residual solvents and other volatile organic impurities that may be present from the synthesis process. nih.govnih.gov Given the manufacturing process of Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-, it is crucial to monitor for any residual solvents to ensure they are below the limits specified by ICH guidelines.

A typical GC method for this purpose would involve:

Sample Preparation: Dissolving a known amount of the drug substance in a suitable high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO).

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is commonly used. A capillary column with a suitable stationary phase (e.g., a polyethylene (B3416737) glycol or a dimethylpolysiloxane-based phase) is selected based on the expected volatile impurities. fmach.it

Method Parameters: The oven temperature program, carrier gas flow rate, and injector and detector temperatures are optimized to achieve good separation of the volatile components. fmach.it

Table 3: Example GC Method Parameters for Residual Solvent Analysis

| Parameter | Condition |

| Column | DB-624, 30 m x 0.53 mm, 3.0 µm |

| Carrier Gas | Helium |

| Oven Program | 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min, hold 5 min |

| Injector Temperature | 250 °C |

| Detector Temperature | 260 °C (FID) |

| Injection Mode | Headspace or direct injection |

Mass Spectrometry for Degradation Product Identification

Mass spectrometry (MS), particularly when hyphenated with a chromatographic technique like HPLC (LC-MS), is a powerful tool for the structural elucidation of unknown impurities and degradation products. biomedres.usnih.govnih.gov

When forced degradation studies of Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- reveal the formation of new peaks in the HPLC chromatogram, LC-MS is employed to identify these unknown compounds. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragment ions. This fragmentation pattern, along with the high-resolution mass measurement, allows for the determination of the elemental composition and ultimately the structure of the degradation product. nih.gov

For instance, under oxidative stress, the dihydroxy phenyl moiety could be susceptible to oxidation, leading to the formation of quinone-type structures. Hydrolytic stress might lead to de-iodination. LC-MS/MS experiments, where specific ions are selected and fragmented, can provide further structural information to confirm these proposed degradation pathways. nih.gov

Future Research Directions and Unexplored Avenues for Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-.

The scientific community's understanding of "Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-," a substituted acetophenone (B1666503), continues to evolve. While its basic structure is known, its full potential remains largely untapped. The exploration of this compound is poised at a critical juncture, with numerous avenues for future research promising to unlock novel applications and a deeper comprehension of its chemical behavior. This article outlines key areas for future investigation, focusing on synthetic methodologies, mechanistic understanding, computational optimization, and the discovery of new non-clinical applications.

Q & A

Q. Purity Assurance :

- Chromatography : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).

- Crystallization : Recrystallize the final product from ethanol/water.

- Characterization : Validate purity using HPLC (≥98%) and concordance of NMR (¹H/¹³C), IR, and high-resolution mass spectrometry data .

How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Advanced Research Focus

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. Key steps:

Crystal Growth : Use slow evaporation of a saturated DCM/MeOH solution.

Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Use SHELXL (from the SHELX suite) for structure solution and refinement. This software is robust for handling heavy atoms like iodine, which cause significant electron density perturbations .

Q. Data Contradictions :

- Discrepancies between calculated (DFT) and observed bond lengths may arise due to crystal packing effects. Validate via Hirshfeld surface analysis .

What spectroscopic techniques are most effective for characterizing the iodinated aromatic system?

Q. Basic Research Focus